![molecular formula C17H19Cl2N5O2S B4584454 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole and sulfonamide derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the facile synthesis of biaryl pyrazole sulfonamide derivatives has been reported, demonstrating the utility of substituting the -CO group with the -SO2 group to explore different biological activities (Srivastava et al., 2008). Another relevant synthesis approach involves the use of dibromo-chloro thiadiazine derivatives as catalysts for constructing pyrazole-based structures in aqueous media, highlighting the role of green chemistry in facilitating these syntheses (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole sulfonamide derivatives is characterized by the presence of pyrazole rings, which are five-membered heterocyclic structures containing nitrogen atoms, and sulfonamide groups, known for their sulfur-nitrogen bond. The spatial arrangement of these functional groups and their electronic properties significantly influence the chemical behavior and potential interactions of these compounds. Studies such as the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives provide insights into the molecular configurations and structure-activity relationships of these compounds (Penning et al., 1997).
Chemical Reactions and Properties
Pyrazole sulfonamides participate in various chemical reactions, reflecting their reactivity and functional versatility. For instance, their ability to act as carbonic anhydrase inhibitors is highlighted through synthesis and inhibitory studies, where the interaction with enzyme active sites is of particular interest (Bülbül et al., 2008). Additionally, reactions involving pyrazole derivatives, such as the sulfenylation and benzannulation strategies, demonstrate the compounds' capacity for forming diverse heterocyclic structures (Saritha et al., 2022).
Physical Properties Analysis
The physical properties of pyrazole sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for their application in various fields. The crystal structure analysis, for instance, reveals the molecular arrangement and intermolecular interactions within the solid state, providing a basis for predicting the compound's stability and reactivity (Thaher et al., 2012).
Scientific Research Applications
Synthesis and Bioactivities
The compound has been investigated for its role in synthesizing bioactive molecules that possess carbonic anhydrase and acetylcholinesterase inhibitory activities with low cytotoxicity. A series of sulfonamide derivatives were synthesized, demonstrating inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds were also evaluated for their cytotoxicities towards various cancer cell lines, indicating potential as novel inhibitors with low toxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Antibacterial Applications
Research into heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has led to the synthesis of novel compounds. These compounds exhibited high antibacterial activities, suggesting the chemical structure's potential in developing new antibacterial agents (Azab et al., 2013).
Inhibition of Cyclooxygenase-2
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research highlighted the compound's potential in developing treatments for conditions such as rheumatoid arthritis and osteoarthritis, showcasing the importance of the sulfonamide moiety in medicinal chemistry (Penning et al., 1997).
Development of Hybrid Compounds
The compound has been part of studies focusing on sulfonamide hybrids, combining pharmacological properties of sulfonamides with other organic compounds to create hybrids with enhanced biological activities. These studies cover a range of activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities, contributing to the development of multifunctional drugs (Ghomashi et al., 2022).
Antimicrobial and Antioxidant Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, underscoring the compound's utility in addressing microbial infections and oxidative stress. This research opens pathways for the development of compounds that can serve dual purposes, benefiting healthcare and pharmaceutical applications (Badgujar et al., 2017).
properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2S/c1-9-16(23-27(25,26)17-10(2)20-21-11(17)3)12(4)24(22-9)8-13-5-6-14(18)7-15(13)19/h5-7,23H,8H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEOBEWENVGAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.